molecular formula C20H31ClN4O B2520655 2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189941-17-0

2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2520655
CAS RN: 1189941-17-0
M. Wt: 378.95
InChI Key: LRKDBGXAYXJLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C20H31ClN4O and its molecular weight is 378.95. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Azole-containing piperazine derivatives, related to the given compound, have shown moderate to significant antibacterial and antifungal activities in vitro, offering a broad spectrum of antimicrobial efficacy against tested strains. These compounds exhibit comparable activities to standard drugs like chloramphenicol and fluconazole, suggesting their potential as new antimicrobial agents (Gan, Fang, & Zhou, 2010).
  • Synthesized compounds with structural similarities to the given chemical have demonstrated significant in vitro activities against Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans, indicating their potential for treating various infections (El-Emam, Al-Deeb, Al-Omar, & Lehmann, 2004).

Anti-inflammatory and Anti-proliferative Activities

  • Novel sets of compounds including piperazine derivatives have been synthesized and evaluated for their anti-inflammatory activity. Some of these compounds have shown significant in vitro and in vivo anti-inflammatory effects, suggesting their potential application in the development of new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).
  • Certain derivatives have also displayed marked broad-spectrum antibacterial activities and good anti-inflammatory activity in vivo, providing a promising approach for the development of novel therapeutic agents (Al-Mutairi, Al-Alshaikh, Al-Omary, Hassan, El-Mahdy, & El-Emam, 2019).

Drug Development and Inhibitory Mechanisms

  • The crystal structure of human heme oxygenase-1 complexed with a structurally related inhibitor has been determined, providing insights into the development of inhibitors specific for heme oxygenases. This research aids in understanding the HO system and facilitates future therapeutic applications, particularly in diseases where HO plays a critical role (Rahman, Vlahakis, Szarek, Nakatsu, & Jia, 2008).

Antiviral Activity

  • Compounds structurally similar to the provided chemical have shown anti-HIV activity, presenting a potential pathway for the development of new antiviral drugs. The exploration of these compounds against HIV-1 and HIV-2 in MT-4 cells has opened new avenues for research in antiviral therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

properties

IUPAC Name

2-(1-adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O.ClH/c1-22-3-2-21-19(22)24-6-4-23(5-7-24)18(25)14-20-11-15-8-16(12-20)10-17(9-15)13-20;/h2-3,15-17H,4-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKDBGXAYXJLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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